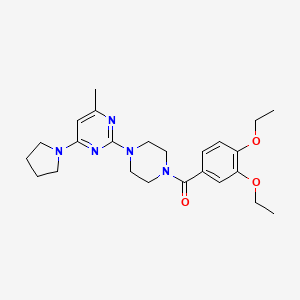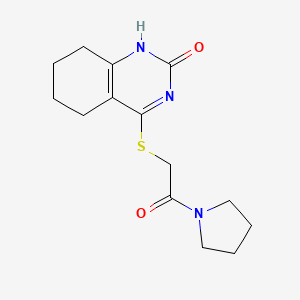
4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and a quinazolinone moiety. These structural elements are often associated with biological activity, making this compound a subject of interest in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the synthesis of the pyrrolidine derivative. This can be achieved through the reaction of pyrrolidine with an appropriate acylating agent under controlled conditions.
Synthesis of the Quinazolinone Core: The quinazolinone core is synthesized separately, often through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves the coupling of the pyrrolidine derivative with the quinazolinone core. This is typically achieved through a thiol-ene reaction, where the thiol group of the pyrrolidine derivative reacts with an alkene group on the quinazolinone core under the influence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its structural features, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound can be used as a probe to study biological pathways involving quinazolinone and pyrrolidine derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one are structurally similar due to the presence of the pyrrolidine ring.
Uniqueness
4-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE is unique due to the combination of the quinazolinone and pyrrolidine moieties, which may confer distinct biological activities not observed in simpler derivatives.
Propriétés
Formule moléculaire |
C14H19N3O2S |
|---|---|
Poids moléculaire |
293.39 g/mol |
Nom IUPAC |
4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C14H19N3O2S/c18-12(17-7-3-4-8-17)9-20-13-10-5-1-2-6-11(10)15-14(19)16-13/h1-9H2,(H,15,16,19) |
Clé InChI |
QIGJRMKUGXNQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


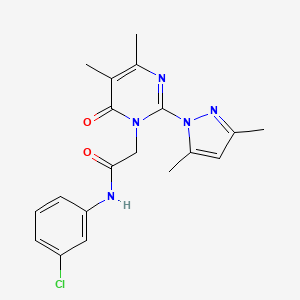
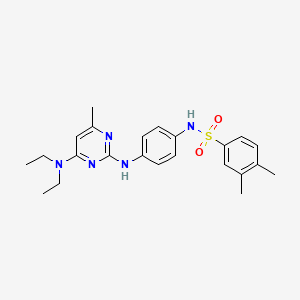
![1,1'-[6-(3,4-dimethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969772.png)
![N-(4-{[4-Methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)methanesulfonamide](/img/structure/B14969779.png)
![4-({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14969785.png)
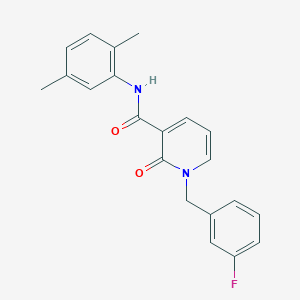
![6-chloro-N-cyclohexyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969799.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6,7-dimethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969804.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B14969814.png)
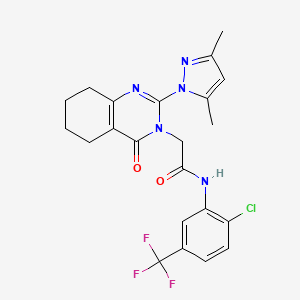


![1,1'-[3-(4-chlorophenyl)-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969856.png)
